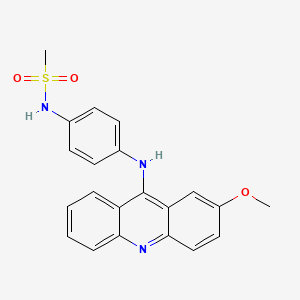
Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is a complex organic compound with the molecular formula C20H17N3O2S. It is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the nucleic acids. This can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar structural features.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: A related compound with a methyl group substitution.
Uniqueness
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other acridine derivatives and potentially more effective in certain applications .
Eigenschaften
CAS-Nummer |
53222-12-1 |
|---|---|
Molekularformel |
C21H19N3O3S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-27-16-11-12-20-18(13-16)21(17-5-3-4-6-19(17)23-20)22-14-7-9-15(10-8-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI-Schlüssel |
JTHRJLMHWLCGPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


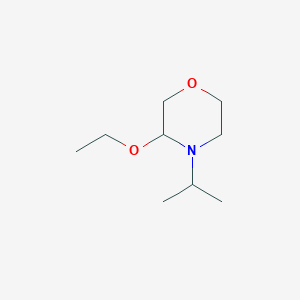


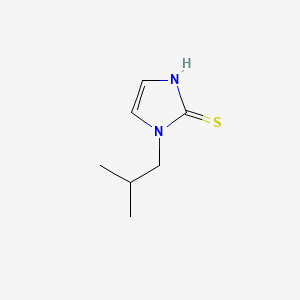
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
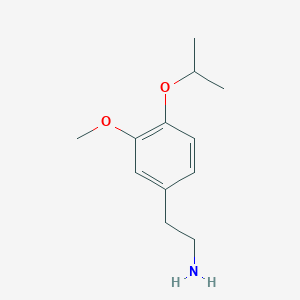

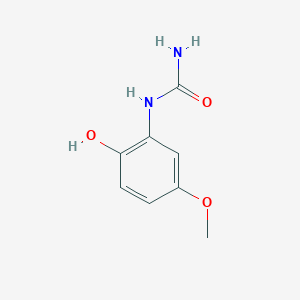
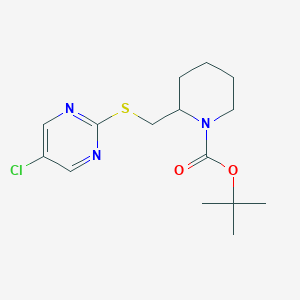

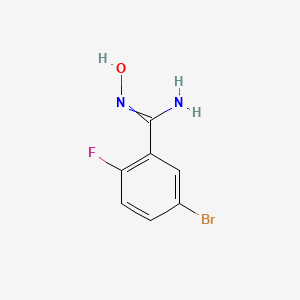
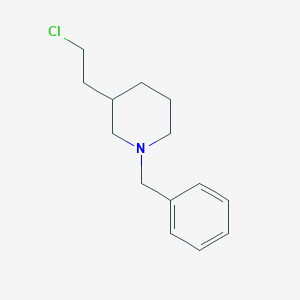
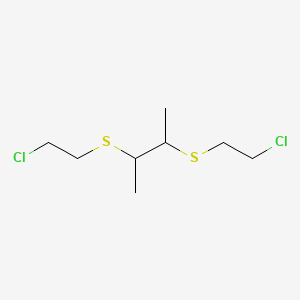
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
